molecular formula C33H32N6O2S B3322072 4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline CAS No. 1415560-01-8

4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline

Cat. No.: B3322072
CAS No.: 1415560-01-8
M. Wt: 576.7 g/mol
InChI Key: CRJHSDWGQVXDAO-UHFFFAOYSA-N
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Description

4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase strongly implicated in the pathogenesis of several cancers. Its mechanism of action involves competitive binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its enzymatic activity and downstream signaling pathways . This targeted inhibition is particularly relevant for the study of ALK-positive malignancies, such as a subset of non-small cell lung cancers (NSCLC), anaplastic large cell lymphomas (ALCL), and neuroblastomas, where aberrant ALK signaling drives tumor proliferation and survival. Researchers utilize this compound primarily as a critical pharmacological tool to dissect the ALK signaling axis in vitro and in vivo, to investigate mechanisms of oncogenesis, and to evaluate potential resistance mechanisms in cancer models. Its well-characterized profile makes it a valuable asset for high-throughput screening assays, combination therapy studies with other anti-cancer agents, and for advancing the development of novel targeted therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[4-[1-(benzenesulfonyl)-2-[3-[(dimethylamino)methyl]phenyl]pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N6O2S/c1-4-38-22-30(32(36-38)24-13-15-26(34)16-14-24)28-17-18-35-33-29(28)20-31(25-10-8-9-23(19-25)21-37(2)3)39(33)42(40,41)27-11-6-5-7-12-27/h5-20,22H,4,21,34H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJHSDWGQVXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)N)C3=C4C=C(N(C4=NC=C3)S(=O)(=O)C5=CC=CC=C5)C6=CC=CC(=C6)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102272
Record name Benzenemethanamine, 3-[4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415560-01-8
Record name Benzenemethanamine, 3-[4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415560-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-[4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline , with CAS No. 1415560-01-8, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, anticancer effects, and antibacterial properties.

  • Molecular Formula : C33H32N6O2S
  • Molecular Weight : 576.71 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological relevance.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX and CA II. The compound demonstrated significant inhibitory activity with IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating a strong selectivity over CA II (IC50 values of 1.55 to 3.92 μM) . This selectivity is crucial as CA IX is often overexpressed in tumors and associated with poor prognosis in cancer patients.

Anticancer Activity

The compound has shown promising results in inducing apoptosis in cancer cell lines. For instance, it was observed that treatment with the compound led to a significant increase in annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells, with a reported 22-fold increase compared to control groups . This suggests that the compound may activate apoptotic pathways effectively, making it a candidate for further development as an anticancer agent.

Antibacterial Properties

In addition to its anticancer effects, the compound exhibited notable antibacterial activity. In vitro studies revealed that it inhibited bacterial growth significantly at concentrations around 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae. The inhibition percentages were reported at 80.69% and 79.46%, respectively, highlighting its potential as an antibacterial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds within the same class:

  • Study on Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides were synthesized and evaluated for their CA IX inhibitory effects, showing that structural modifications can enhance selectivity and potency .
  • Apoptosis Induction in Cancer Cells : Research indicated that compounds similar to the target molecule can induce apoptosis through mitochondrial pathways, suggesting a mechanism that may be applicable to various cancers .

Data Table of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
Carbonic Anhydrase IXEnzyme Inhibition10.93 - 25.06
Carbonic Anhydrase IIEnzyme Inhibition1.55 - 3.92
MDA-MB-231 CellsApoptosis InductionN/A
Staphylococcus aureusAntibacterial~50 µg/mL
Klebsiella pneumoniaeAntibacterial~50 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents, core heterocycles, and functional groups. Below is a detailed comparison based on the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / CAS Number Core Structure Key Substituents Molecular Weight (g/mol) Key Differences from Target Compound References
Target Compound (942919-53-1) Pyrrolo[2,3-b]pyridine + pyrazole - 1-(Phenylsulfonyl)
- 4-Aniline
- 3-(Dimethylaminomethylphenyl)
606.70 Reference compound for comparison.
942920-68-5 Pyrrolo[2,3-b]pyridine + pyrazole - 1-(Phenylsulfonyl)
- 3-(4-Nitrophenyl)
- N,N-Dimethylmethanamine
606.69 Nitro group replaces aniline; altered electronic effects.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline Pyrazole + aniline - Three 4-methylpyrazole groups
- Central aniline
~440 (estimated) Simpler structure; lacks sulfonyl and pyrrolopyridine.
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Pyrrolo[3,2-c]pyridine - Morpholine carbonyl
- 3-Chloroaniline
~420 (estimated) Different pyrrolopyridine isomer; morpholine substituent.
4-[5-(2-Furyl)-1H-1,2,4-triazol-3-yl]aniline Triazole + aniline - Furan-linked triazole ~240 (estimated) Simpler triazole core; lacks sulfonyl and pyrazole.

Key Findings from Comparative Analysis

The dimethylaminomethylphenyl group in the target compound introduces a basic tertiary amine, enhancing solubility in acidic environments .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving Suzuki-Miyaura coupling (for pyrrolopyridine-pyrazole fusion) and sulfonylation (). In contrast, simpler analogs like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline are synthesized via single-step reflux with KOH and DMSO .

Biological Relevance: The phenylsulfonyl group in the target compound and its analogs (e.g., 942920-68-5) is associated with improved metabolic stability, a feature absent in non-sulfonylated derivatives like 4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]aniline . The pyrrolo[2,3-b]pyridine core is structurally similar to kinase inhibitor scaffolds (e.g., JAK2 inhibitors), whereas triazole or morpholine-containing analogs may target different pathways .

Safety and Handling :

  • The target compound’s safety data sheet (SDS) confirms 100% purity but lacks explicit toxicity data, whereas nitro-substituted analogs (e.g., 942920-68-5) may pose higher reactivity risks due to the nitro group .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves multi-step protocols with critical parameters such as temperature, solvent choice, and catalyst use. For example:

  • Diazomethane reactions require strict temperature control (-20°C to -15°C) and anhydrous conditions to avoid side reactions .
  • Column chromatography (ethyl acetate/hexane, 1:4) is effective for purification, but solvent ratios must be adjusted based on polarity .
  • Recrystallization from methanol or 2-propanol improves purity, with cooling rates impacting crystal quality .

Table 1: Example Reaction Conditions

StepSolventTemp (°C)Time (hr)Key Reagents
Diazomethane additionDichloromethane-20 to -1540–48Diazomethane, Triethylamine
CyclizationXyleneReflux25–30Chloranil

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituents (e.g., dimethylamino, phenylsulfonyl groups) and assess aromatic proton environments .
  • X-ray crystallography : Resolve solid-state conformation, as demonstrated for related pyrazole derivatives (e.g., bond angles of pyrrolo-pyridine cores) .
  • Mass spectrometry : Confirm molecular weight (e.g., high-resolution ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods streamline reaction design and resolve data contradictions in biological activity?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 2-({[(1-Ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol) to identify functional groups influencing bioactivity discrepancies .
  • ICReDD’s integrated approach : Combine computational screening (e.g., reaction path searches) with experimental validation to prioritize synthetic routes .

Q. What strategies address polymorphism in solid-state formulations of this compound?

Methodological Answer:

  • Differential scanning calorimetry (DSC) : Detect polymorphic transitions by analyzing melting points and enthalpies .
  • Solvent-mediated crystallization : Test polar (methanol) vs. non-polar (hexane) solvents to isolate stable polymorphs .
  • Powder X-ray diffraction (PXRD) : Monitor batch-to-batch consistency in crystalline phases .

Q. How do substituents like phenylsulfonyl or dimethylamino groups influence reactivity in downstream modifications?

Methodological Answer:

  • Electrophilic aromatic substitution : The electron-withdrawing phenylsulfonyl group directs reactions to meta/para positions on the pyrrolo-pyridine core .
  • Nucleophilic alkylation : The dimethylamino group’s basicity facilitates protonation, enhancing solubility in acidic media for functionalization .
  • Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura conditions to modify the pyrazole ring while preserving sulfonyl stability .

Q. What experimental design principles mitigate risks in scaling up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Optimize variables (e.g., catalyst loading, stoichiometry) using factorial designs to identify critical parameters .
  • Process analytical technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress and impurity profiles .
  • Safety-by-design : Substitute hazardous reagents (e.g., diazomethane) with safer alternatives (e.g., trimethylsilyl diazomethane) .

Data Contradiction Analysis

Q. How can conflicting reports on biological activity be resolved?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out pharmacokinetic confounding factors .
  • Crystallographic alignment : Overlap 3D structures with analogs to identify steric or electronic mismatches in binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline

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